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  • Product: Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate
  • CAS: 173065-29-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate and its Chemical Class

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of Novel Chemical Entities In the realm of chemical research and drug discovery, scientists frequently encounter novel mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Chemical Entities

In the realm of chemical research and drug discovery, scientists frequently encounter novel molecules that hold significant potential but lack extensive documentation. Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate is a prime example of such a compound. While a specific, dedicated CAS number for this precise structure is not readily found in publicly accessible databases, its constituent chemical motifs—the 6-substituted pyridine-3-carboxylate core and the 2-nitrophenyl group—are well-studied and form the basis of numerous functional molecules.

This guide, therefore, adopts a holistic and deductive approach. It is designed to provide researchers with a comprehensive understanding of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate by examining its structural class, predicting its properties based on analogous compounds, outlining general synthesis strategies, and exploring its potential applications. By leveraging established knowledge of related chemical structures, this document serves as a valuable resource for those looking to synthesize, study, or utilize this and similar molecules.

Introduction to the 6-Aryl-Pyridine-3-Carboxylate Scaffold

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry and materials science, prized for its ability to engage in hydrogen bonding and its versatile reactivity. When functionalized with an aryl group at the 6-position and a carboxylate at the 3-position, the resulting 6-aryl-pyridine-3-carboxylate core becomes a privileged scaffold. This structural arrangement offers a unique combination of electronic and steric properties, making it a valuable building block for a wide range of applications.

The introduction of a nitrophenyl group, particularly at the 2-position of the phenyl ring, further enhances the chemical diversity and potential utility of the molecule. The nitro group is a strong electron-withdrawing group, which can significantly influence the molecule's reactivity and photophysical properties. Furthermore, the nitro group can serve as a handle for further chemical transformations, such as reduction to an amine, opening up avenues for the synthesis of a diverse library of derivatives.

Predicted Physicochemical Properties

While experimental data for Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate is not available, we can predict its key physicochemical properties based on the analysis of its structural components and data from related compounds.

PropertyPredicted Value/RangeRationale
Molecular Formula C₁₄H₁₂N₂O₄Based on the chemical structure
Molecular Weight ~272.26 g/mol Calculated from the molecular formula
Appearance Likely a yellow to orange solidThe nitrophenyl group often imparts color
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solventsTypical for aromatic esters
pKa (basic) ~2-3The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the ester and nitrophenyl groups
LogP ~2.5 - 3.5Estimated based on the lipophilicity of the aromatic rings and the ester group

General Synthesis Strategies for 6-Aryl-Pyridine-3-Carboxylates

The synthesis of 6-aryl-pyridine-3-carboxylates can be achieved through several established synthetic routes. The choice of a specific pathway often depends on the availability of starting materials and the desired substitution pattern. A common and versatile approach is the Hantzsch pyridine synthesis or modifications thereof, which allows for the construction of the pyridine ring from simpler precursors.

Alternatively, cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful methods for introducing the aryl group at the 6-position of a pre-formed pyridine ring.

Below is a generalized workflow for the synthesis of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate via a Suzuki cross-coupling reaction.

G cluster_0 Synthesis Workflow A Ethyl 6-chloropyridine-3-carboxylate D Suzuki Cross-Coupling Reaction A->D B 2-Nitrophenylboronic acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) C->D E Workup and Purification (Extraction, Chromatography) D->E Reaction Mixture F Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate E->F Purified Product

Caption: A generalized workflow for the synthesis of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate via a Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Cross-Coupling
  • Reaction Setup: To a flame-dried round-bottom flask, add Ethyl 6-chloropyridine-3-carboxylate (1.0 eq), 2-nitrophenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate.

Spectroscopic Characterization

The structural confirmation of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate would rely on a combination of spectroscopic techniques. While specific spectra for this compound are not available, the expected spectral data can be predicted based on its structure and data from analogous compounds[1].

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on both the pyridine and nitrophenyl rings, as well as the ethyl group of the ester. The chemical shifts of the pyridine protons would be influenced by the anisotropic effects of the adjacent nitrophenyl ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct resonances for all the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the two aromatic rings.

  • IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), the N-O stretches of the nitro group (around 1520 and 1350 cm⁻¹), and the C=C and C=N stretching vibrations of the aromatic rings.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Potential Applications and Research Directions

The 6-aryl-pyridine-3-carboxylate scaffold is a versatile building block with applications in several areas of research and development.

Medicinal Chemistry and Drug Discovery

Pyridine-based molecules are prevalent in pharmaceuticals due to their ability to act as bioisosteres for phenyl rings and their capacity to form key interactions with biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, which can enhance binding affinity and selectivity.

The introduction of a 2-nitrophenyl group offers several possibilities in drug design. The nitro group can be a key pharmacophoric element, or it can be used as a synthetic handle for further derivatization. For example, reduction of the nitro group to an amine would provide a site for the attachment of other functional groups, enabling the exploration of structure-activity relationships (SAR).

Compounds with similar structural motifs have been investigated for a range of biological activities, including as:

  • Anti-inflammatory agents [2]

  • Anticancer agents [3][4]

  • Enzyme inhibitors , such as phosphodiesterase inhibitors[5]

G cluster_0 Drug Discovery Pathway A Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate B Chemical Modification (e.g., Nitro Reduction) A->B C Library of Derivatives B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: A potential drug discovery pathway utilizing Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate as a starting scaffold.

Materials Science

The electronic and photophysical properties of molecules containing nitrophenyl and pyridine moieties make them interesting candidates for applications in materials science. The electron-deficient nature of the nitrophenyl-substituted pyridine ring could lead to interesting charge-transfer characteristics. Potential applications could include:

  • Organic light-emitting diodes (OLEDs)

  • Non-linear optical (NLO) materials

  • Sensors for the detection of specific analytes

Safety and Handling

While specific toxicity data for Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate is not available, general precautions for handling nitroaromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from heat and incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

References

  • Pharmaffiliates. Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. [Link]

  • PubChem. 3-Ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate. [Link]

  • precisionFDA. ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)PYRIDINE-3-CARBOXYLATE. [Link]

  • ResearchGate. Synthesis of Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, Part (IV): New Disperse Dyes. [Link]

  • PubChem. Ethyl pyridine-3-carboxylate;molecular nitrogen. [Link]

  • SpectraBase. ETHYL-2-FORMYL-3-METHOXYCARBONYL-6-METHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-5-CARBOXYLATE. [Link]

  • Veeprho. 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic Acid Ethyl Ester. [Link]

  • Chemspace. Ethyl 3-(3-nitrophenyl)pyridine-4-carboxylate. [Link]

  • PubChem. Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate. [Link]

  • Google Patents. Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • PubMed. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. [Link]

  • ResearchGate. Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[6][7][8]triazolo[4,3-a]pyrimidine-6-carboxylate. [Link]

  • PubMed. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. [Link]

  • Nature. A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. [Link]

  • EPA. Ethyl 3-(cyanomethyl)pyridine-2-carboxylate Properties. [Link]

Sources

Exploratory

Spectroscopic Characterization of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate: A Predictive Technical Guide

Abstract This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate, a heterocyclic compound of interest to researchers in m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Lacking a complete, published experimental dataset for this specific molecule, this document serves as an in-depth predictive guide. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon spectral data from closely related structural analogs, we present the anticipated spectroscopic data and a thorough interpretation. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to acquire, interpret, and validate the structure of this and similar bi-aryl heterocyclic compounds.

Introduction and Molecular Structure

Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate is a bi-aryl scaffold featuring a pyridine-3-carboxylate core linked to an ortho-substituted nitrophenyl ring. The constituent functional groups—a pyridine ring, an aromatic nitro group, and an ethyl ester—are prevalent in pharmacologically active molecules and functional materials. The pyridine moiety offers a basic nitrogen atom for hydrogen bonding and salt formation, while the nitrophenyl group is a common building block and can act as an electron-withdrawing system or a precursor to an amino group. The ethyl ester provides a site for further chemical modification.

A plausible and efficient method for the synthesis of this target molecule involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This would typically involve the reaction of Ethyl 6-chloronicotinate with 2-nitrophenylboronic acid.[1][2] Understanding this synthetic route is crucial as it informs the analyst about potential impurities, such as unreacted starting materials or homocoupled byproducts, which might be observed in analytical spectra.

Molecular Structure:

Figure 1: Chemical Structure of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to show distinct signals for the three main structural components: the pyridine ring, the nitrophenyl ring, and the ethyl ester.

  • Pyridine Ring Protons: The pyridine ring is 3,6-disubstituted, giving rise to an AMX spin system for the three aromatic protons (H-2, H-4, H-5). Based on data for ethyl nicotinate, the proton at the C-2 position (H-2), being between the nitrogen and the ester group, will be the most deshielded.[3][4]

  • Nitrophenyl Ring Protons: The 2-substituted nitrophenyl ring will present a more complex, four-proton ABCD spin system. The proton ortho to the nitro group (H-3') is expected to be the most downfield due to the nitro group's strong anisotropic and electron-withdrawing effects.[5][6]

  • Ethyl Ester Protons: The ethyl group will exhibit a classic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant of approximately 7 Hz.

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-29.2 - 9.4d (doublet)JH2-H4 ≈ 2.01H
H-48.3 - 8.5dd (doublet of doublets)JH4-H5 ≈ 8.0, JH4-H2 ≈ 2.01H
H-57.8 - 8.0d (doublet)JH5-H4 ≈ 8.01H
H-6'7.9 - 8.1dd (doublet of doublets)Jortho ≈ 8.0, Jmeta ≈ 1.51H
H-3'7.7 - 7.9td (triplet of doublets)Jortho ≈ 7.5, Jmeta ≈ 1.51H
H-4'7.6 - 7.8td (triplet of doublets)Jortho ≈ 8.0, Jmeta ≈ 1.51H
H-5'7.5 - 7.7dd (doublet of doublets)Jortho ≈ 7.5, Jmeta ≈ 1.51H
-OCH₂CH₃4.3 - 4.5q (quartet)J ≈ 7.12H
-OCH₂CH₃1.3 - 1.5t (triplet)J ≈ 7.13H
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show 14 distinct signals, as all carbon atoms in the molecule are chemically non-equivalent. Chemical shifts are predicted based on data from ethyl nicotinate and various nitrophenyl compounds.[3][7][8]

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Ester)164 - 166Carbonyl carbon, typically less intense.
C-6158 - 161Pyridine carbon attached to the nitrophenyl group.
C-2152 - 154Pyridine carbon adjacent to nitrogen.
C-1' (C-N)148 - 150Nitrophenyl carbon bearing the nitro group.
C-4137 - 139Pyridine CH.
C-2' (C-C)134 - 136Quaternary carbon of the nitrophenyl ring.
C-4'132 - 134Nitrophenyl CH.
C-6'130 - 132Nitrophenyl CH.
C-3126 - 128Quaternary pyridine carbon attached to the ester.
C-5'124 - 126Nitrophenyl CH.
C-5123 - 125Pyridine CH.
C-3'121 - 123Nitrophenyl CH.
-OCH₂CH₃61 - 63Methylene carbon of the ethyl group.
-OCH₂CH₃14 - 15Methyl carbon of the ethyl group.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve Sample (5-10 mg in 0.7 mL CDCl3) AcqH1 ¹H NMR Acquisition (16 scans) Prep->AcqH1 AcqC13 ¹³C NMR Acquisition (1024+ scans) Prep->AcqC13 Proc Fourier Transform Phase & Baseline Correction AcqH1->Proc AcqC13->Proc Cal Calibration (TMS = 0.00 ppm) Proc->Cal Analysis Integration, Chemical Shift, and Coupling Constant Analysis Cal->Analysis

NMR Spectroscopy Workflow Diagram

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups within the molecule. The spectrum will be dominated by strong absorptions from the nitro (NO₂) and ester (C=O) groups.

The most diagnostic bands for aromatic nitro compounds are the asymmetric and symmetric stretches of the NO₂ group.[9][10][11] These are typically two of the strongest peaks in the entire mid-IR region. The ester carbonyl stretch will also be a very strong and sharp absorption.

Table 3: Predicted Characteristic IR Absorption Bands

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)2980 - 2850Medium
C=O Stretch (Ester)1725 - 1715Strong, Sharp
C=N, C=C Stretch (Aromatic Rings)1600 - 1450Medium to Strong (multiple bands)
NO₂ Asymmetric Stretch1550 - 1520Very Strong
NO₂ Symmetric Stretch1360 - 1330Very Strong
C-O Stretch (Ester)1300 - 1150Strong (multiple bands)
C-N Stretch860 - 840Medium
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount (~1 mg) of the dry, solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment should be acquired first.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.

The molecular formula for Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate is C₁₄H₁₂N₂O₄. The calculated monoisotopic mass is 272.0797 g/mol .

Predicted Mass Spectrum (Electron Impact - EI)

Under Electron Impact (EI) conditions, a clear molecular ion (M⁺˙) peak at m/z 272 is expected. The fragmentation is likely to proceed through several key pathways:

  • Loss of the Ethoxy Radical: Cleavage of the C-O bond of the ester to lose ·OCH₂CH₃ (45 Da), resulting in a significant fragment at m/z 227 . This acylium ion is resonance-stabilized.

  • Loss of the Nitro Group: Cleavage of the C-N bond to lose ·NO₂ (46 Da), leading to a fragment at m/z 226 .

  • McLafferty Rearrangement: While less common for aromatic esters, a potential rearrangement could lead to the loss of ethylene (28 Da), although this is often a lower intensity peak.

MS_Fragmentation M [M]⁺˙ m/z = 272 F227 [M - OCH₂CH₃]⁺ m/z = 227 M->F227 - ·OCH₃CH₃ (45 Da) F226 [M - NO₂]⁺ m/z = 226 M->F226 - ·NO₂ (46 Da) F199 [M - OCH₂CH₃ - CO]⁺ m/z = 199 F227->F199 - CO (28 Da)

Predicted Key Fragmentation Pathway in EI-MS

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

m/zPredicted IdentityNotes
272[M]⁺˙Molecular Ion
227[M - C₂H₅O]⁺Loss of ethoxy radical from the ester. Likely base peak.
226[M - NO₂]⁺Loss of the nitro group.
199[M - C₂H₅O - CO]⁺Subsequent loss of carbon monoxide from the m/z 227 fragment.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a mass spectrometer capable of high-resolution analysis (e.g., Q-TOF or Orbitrap) to confirm the elemental composition via accurate mass measurement.

  • Data Acquisition (EI): Introduce the sample via a direct insertion probe or GC inlet. Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak. Compare the measured accurate mass to the calculated mass to confirm the elemental formula. Analyze the fragmentation pattern to corroborate the proposed structure.

Conclusion

This predictive guide outlines the expected spectroscopic characteristics of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and complementary set of data for unambiguous structure elucidation and purity assessment. The predicted chemical shifts, coupling constants, absorption frequencies, and fragmentation patterns detailed herein serve as a robust benchmark for researchers working with this compound. By following the outlined experimental protocols, scientists can confidently acquire and interpret the necessary data to verify the identity and integrity of their synthesized material, ensuring the reliability of subsequent research in drug discovery and materials science applications.

References

  • BenchChem. (2025).
  • B. C. Smith. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. TutorChase.
  • Chemistry LibreTexts. (2021). Infrared of nitro compounds. Chemistry LibreTexts.
  • Y. Hu, et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways.
  • National Center for Biotechnology Information. (n.d.).
  • ChemicalBook. (n.d.). Ethyl nicotinate(614-18-6) 1H NMR spectrum. ChemicalBook.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Chemistry LibreTexts.
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  • ChemicalBook. (n.d.). 2-Nitrophenol(88-75-5) 1H NMR spectrum. ChemicalBook.
  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts.
  • ChemicalBook. (n.d.). 2-Nitrophenol(88-75-5) 13C NMR spectrum. ChemicalBook.
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Sources

Foundational

Physical and chemical properties of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate

An In-depth Technical Guide to Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate: Synthesis, Characterization, and Potential Applications Abstract Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate is a heterocyclic compound of s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate: Synthesis, Characterization, and Potential Applications

Abstract

Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine core, an ethyl ester, and a 2-nitrophenyl substituent, suggests a rich chemical reactivity and potential for biological activity. Pyridine and its derivatives are foundational scaffolds in numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding and act as bioisosteres for phenyl rings.[1] The inclusion of a nitroaromatic moiety introduces a versatile functional group that can be chemically transformed, and is itself a key pharmacophore in various therapeutic agents.[2] This guide provides a comprehensive overview of the molecule's predicted physicochemical properties, detailed protocols for its synthesis and characterization, and a discussion of its potential applications, particularly in the realm of drug discovery. Given the limited direct experimental data in publicly available literature for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to provide a robust predictive framework for researchers.

Molecular Structure and Physicochemical Properties

The foundational structure of the target molecule is built upon an ethyl nicotinate (ethyl pyridine-3-carboxylate) scaffold. The key modification is the substitution at the 6-position with a 2-nitrophenyl group. This substituent is expected to significantly influence the molecule's electronic properties, conformation, and crystal packing.

Predicted Physicochemical Data

The following properties are predicted based on the molecular structure and data from closely related compounds.

PropertyPredicted ValueJustification / Source
Molecular Formula C₁₄H₁₂N₂O₄-
Molecular Weight 272.26 g/mol -
Physical State Yellowish crystalline solidAromatic nitro compounds are typically colored solids at room temperature.
Melting Point >150 °C (estimated)The rigid, planar structure and potential for intermolecular interactions suggest a relatively high melting point compared to its precursors.
Solubility Soluble in DMSO, DMF, Chloroform, Ethyl Acetate. Sparingly soluble in Methanol, Ethanol. Insoluble in water.Based on the general solubility of organic aromatic esters.
pKa (of Pyridine N) ~2-3The electron-withdrawing effects of both the ester and the nitrophenyl group are expected to significantly reduce the basicity of the pyridine nitrogen compared to pyridine (~5.2).

Proposed Synthesis Workflow

The most convergent and reliable method for synthesizing 6-aryl-pyridines is through palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling is proposed here due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials.

Synthetic Scheme

The proposed synthesis involves the coupling of Ethyl 6-chloropyridine-3-carboxylate with 2-nitrophenylboronic acid.

Synthetic_Workflow reactant1 Ethyl 6-chloropyridine-3-carboxylate conditions Pd(PPh₃)₄ (catalyst) Na₂CO₃ (base) Toluene/H₂O (solvent) Heat (e.g., 90°C) reactant1->conditions reactant2 2-Nitrophenylboronic acid reactant2->conditions product Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate conditions->product Suzuki Coupling Reactivity_Hub central_mol Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate Ester Group Nitro Group Pyridine Ring hydrolysis Ester Hydrolysis (Acid/Base) central_mol:ester->hydrolysis reduction Nitro Reduction (e.g., SnCl₂/HCl) central_mol:nitro->reduction n_oxide Pyridine N-Oxidation (e.g., m-CPBA) central_mol:pyridine->n_oxide acid Carboxylic Acid Derivative hydrolysis->acid Forms more polar analog amine Aniline Derivative (Key Intermediate) reduction->amine Enables amide coupling oxide N-Oxide Derivative n_oxide->oxide Alters electronics & solubility

Sources

Exploratory

Role of nitro group in the reactivity of pyridine systems

Title: The Nitro Group as a Strategic Handle in Pyridine Chemistry: Electronic Modulation and Synthetic Utility Executive Summary The introduction of a nitro group ( ) onto a pyridine ring is a transformative event in he...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Nitro Group as a Strategic Handle in Pyridine Chemistry: Electronic Modulation and Synthetic Utility

Executive Summary The introduction of a nitro group (


) onto a pyridine ring is a transformative event in heterocyclic chemistry. It converts an already 

-deficient system into a highly electrophilic scaffold, altering the reactivity landscape from "resistant" to "hyper-reactive" toward nucleophiles. For drug development professionals, the nitropyridine moiety is not merely a structural endpoint but a high-utility intermediate. It serves as a gateway to aminopyridines (privileged pharmacophores in kinase inhibitors and ion channel blockers) and allows for regioselective functionalization via Nucleophilic Aromatic Substitution (

). This guide dissects the electronic architecture, kinetic implications, and validated protocols for leveraging nitro groups in pyridine systems.

Electronic Architecture: The "Pull-Pull" Effect

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom withdrawing electron density via induction (


) and resonance (

). When a nitro group is introduced, particularly at the C2 or C4 positions, this deficiency is exacerbated.
  • Deactivation toward EAS: The ring becomes practically inert to Electrophilic Aromatic Substitution (EAS). The nitro group and the ring nitrogen both withdraw density, creating a "pull-pull" scenario that destabilizes the

    
    -complex (Wheland intermediate) required for EAS.
    
  • Activation toward

    
    :  Conversely, this electron depletion significantly lowers the activation energy for nucleophilic attack. The nitro group stabilizes the anionic Meisenheimer complex through resonance, effectively acting as an electron sink.
    
Visualization: Electronic Activation Pathway

The following diagram illustrates how the nitro group at the 4-position stabilizes the intermediate charge during nucleophilic attack.

SnAr_Mechanism cluster_legend Mechanism Logic Reactant 4-Nitropyridine (Electrophilic) Transition Meisenheimer Complex (Resonance Stabilized) Reactant->Transition Addition (k1) Nucleophile Nucleophile (Nu:-) Nucleophile->Transition Product Substituted Pyridine (Nu-Pyridine) Transition->Product Elimination (k2) LeavingGroup NO2- / H- (Leaving Group) Transition->LeavingGroup L1 Nitro group acts as electron sink

Caption: The nitro group stabilizes the anionic Meisenheimer complex, facilitating nucleophilic attack at the C4 position.

Nucleophilic Aromatic Substitution ( )

The most critical role of the nitro group in pyridine chemistry is enabling


. This occurs in two primary modes:
A. Nitro as an Activating Group

When a halogen (Cl, Br, F) is present ortho or para to the nitro group, the halogen can be displaced by amines, alkoxides, or thiols under mild conditions.

  • Kinetics: 4-Nitro-2-chloropyridine reacts faster than 2-chloropyridine by several orders of magnitude.

  • Regioselectivity: A nitro group at C4 activates C2 and C6 positions; a nitro group at C2 activates C4 and C6.

B. Nitro as a Leaving Group (Denitration)

Uniquely in electron-deficient heterocycles, the nitro group itself can act as a leaving group.

  • Ambident Reactivity: In 4-nitropyridine-N-oxides, the nitro group is labile and can be displaced by halides (e.g., acetyl chloride) or alkoxides. This is a standard strategy to introduce functionality at C4 that is otherwise difficult to access.

Table 1: Comparative Reactivity in


 
SubstrateNucleophileConditionsRelative Rate/Outcome
2-Chloropyridine Piperidine100°C, neatSlow (< 50% conv. 24h)
2-Chloro-3-nitropyridine Piperidine25°C, EtOHModerate (Steric hindrance from C3)
2-Chloro-5-nitropyridine Piperidine25°C, EtOHFast (Inductive activation)
4-Nitropyridine-N-oxide Acetyl Chloride50°CSubstitution (Cl replaces

)

Synthetic Protocols

Protocol A: Synthesis of 4-Nitropyridine-N-Oxide

Why this method? Direct nitration of pyridine is hazardous and low-yielding (


) due to the formation of the deactivated pyridinium salt. The N-oxide route is the industrial standard for safety and yield.

Reagents: Pyridine-N-oxide (10.0 g), Fuming


 (15 mL), Conc. 

(25 mL).
  • Preparation: In a 250 mL round-bottom flask, dissolve pyridine-N-oxide in conc.

    
    . Cool to 0°C.
    
  • Addition: Add fuming

    
     dropwise over 30 minutes, maintaining temperature 
    
    
    
    .
  • Reaction: Heat the mixture to 100°C for 4 hours. Caution: Exothermic.

  • Quench: Pour the reaction mixture onto 200 g of crushed ice.

  • Neutralization: Slowly add solid

    
     until pH ~8. A yellow precipitate (4-nitropyridine-N-oxide) will form.[1]
    
  • Isolation: Filter the solid, wash with ice-cold water, and recrystallize from acetone.

    • Yield: 80-90%

    • Appearance: Yellow needles.

Protocol B: Reduction to 4-Aminopyridine (Catalytic Hydrogenation)

Why this method? While Fe/AcOH is robust, catalytic hydrogenation is cleaner for pharmaceutical intermediates, avoiding heavy metal residues (Iron sludge).

Reagents: 4-Nitropyridine-N-oxide (or 4-nitropyridine), 10% Pd/C, Methanol,


 balloon.
  • Setup: Dissolve 1.0 g of nitro compound in 20 mL dry methanol in a hydrogenation flask.

  • Catalyst: Carefully add 10 wt% Pd/C (100 mg) under nitrogen atmosphere.

  • Reduction: Purge with

    
     gas and stir vigorously under 1 atm 
    
    
    
    (balloon) at room temperature for 6-12 hours.
    • Note: If starting with the N-oxide, this condition usually reduces both the nitro group and the N-oxide oxygen to yield the pyridine amine directly.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from toluene/hexanes.

Pharmaceutical Application: 4-Aminopyridine (Fampridine)[2][3][4]

The reduction of 4-nitropyridine is the primary industrial route to 4-Aminopyridine (Fampridine) , a potassium channel blocker approved for improving walking ability in Multiple Sclerosis (MS) patients.

  • Mechanism of Action: It blocks voltage-gated potassium channels, prolonging the action potential and increasing neurotransmitter release at the neuromuscular junction.[2]

  • Synthesis Logic: The nitro group serves as the "masked" amine. It is introduced via the N-oxide (to bypass the deactivation of the pyridine ring), then reduced.

Visualization: Industrial Synthesis Workflow

Synthesis_Workflow cluster_safety Process Safety Critical Control Point Step1 Pyridine Step2 Pyridine-N-Oxide Step1->Step2 H2O2, AcOH (Oxidation) Step3 4-Nitropyridine-N-Oxide Step2->Step3 HNO3, H2SO4, 100°C (Nitration) Step4 4-Aminopyridine (Fampridine) Step3->Step4 H2, Pd/C (Global Reduction)

Caption: Synthetic route to Fampridine. Note the N-oxide strategy allows regioselective C4 nitration.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for electronic effects and mechanisms).
  • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms". Comprehensive Heterocyclic Chemistry. Link

  • Bakke, J. M., & Ranes, E. (1997). "Nitration of Pyridine-N-oxide". Synthesis. A key paper detailing the kinetics and safety of the N-oxide nitration route. Link

  • Dunn, A. D., & Rudorf, W. D. (1989). Carbon-13 NMR spectra of some 4-substituted pyridine N-oxides. (Confirming structure and electronic distribution).
  • Kornberg, A. (2010). "Fampridine (4-Aminopyridine) for Multiple Sclerosis". The New England Journal of Medicine. (Clinical application of the molecule). Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate via Optimized Recrystallization

For: Researchers, scientists, and drug development professionals. Abstract This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate, a ke...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate, a key intermediate in pharmaceutical synthesis. The described methodology centers on an optimized recrystallization process designed to effectively remove common impurities derived from its synthesis. This guide details solvent system selection, a step-by-step recrystallization workflow, and robust analytical methods for purity verification, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind each experimental choice is explained to ensure both procedural success and a deep understanding of the purification principles.

Introduction: The Criticality of Purity for Pharmaceutical Intermediates

Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate is a pivotal building block in the synthesis of a variety of pharmacologically active molecules. The purity of this intermediate is paramount, as the presence of even trace amounts of impurities can have a significant impact on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents.

Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[1][2] An ideal recrystallization process maximizes the recovery of the pure compound while leaving impurities dissolved in the mother liquor. This application note provides a detailed, self-validating protocol for achieving high-purity Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate.

Understanding the Analyte and Potential Impurities

A robust purification strategy begins with an understanding of the target molecule and the likely impurities. Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate is a moderately polar molecule containing both an ester and a nitro functional group. Its synthesis often involves the condensation of smaller organic molecules.[3]

Potential Impurities May Include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the pyridine ring or the nitrophenyl moiety.

  • Isomeric Byproducts: Incomplete regioselectivity during synthesis can lead to the formation of structural isomers.

  • Over- or Under-reacted Products: Side reactions can result in molecules with additional or missing functional groups.

  • Residual Solvents: Solvents used in the synthesis or initial workup may be retained in the crude product.

Materials and Equipment

Reagents
  • Crude Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate

  • Ethanol (Reagent Grade or higher)

  • Ethyl Acetate (Reagent Grade or higher)

  • n-Hexane (Reagent Grade or higher)

  • Deionized Water

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Equipment
  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatulas and weighing balance

  • Glass stirring rods

  • Ice bath

  • Rotary evaporator (optional)

  • HPLC system with UV detector

  • NMR spectrometer (300 MHz or higher)

Experimental Protocol: Recrystallization of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate

This protocol is designed to be a self-validating system, with clear checkpoints and explanations for each step.

Solvent System Selection: A Data-Driven Approach

The choice of solvent is the most critical factor in a successful recrystallization.[2] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. Based on the polarity of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate, several solvent systems are viable.

Solvent SystemRationaleSuitability
Ethanol The polarity of ethanol is well-suited for dissolving many pyridine derivatives.[3] It is a common and effective solvent for recrystallization.Primary Recommendation
Ethanol/Water A mixed solvent system can be fine-tuned to achieve the desired solubility profile. Water acts as an anti-solvent.Alternative 1
Ethyl Acetate/Hexane Ethyl acetate is a good solvent for the compound, while hexane acts as an anti-solvent to induce crystallization.Alternative 2

This protocol will focus on the use of ethanol as the primary recrystallization solvent due to its effectiveness with similar compounds and favorable safety profile.

Step-by-Step Recrystallization Procedure

The following workflow provides a detailed guide for the purification process.

Recrystallization_Workflow Recrystallization Workflow A 1. Dissolution of Crude Product B 2. Hot Filtration (Optional) A->B If insoluble impurities are present C 3. Slow Cooling & Crystallization A->C If solution is clear B->C D 4. Crystal Collection by Vacuum Filtration C->D E 5. Washing of Crystals D->E F 6. Drying of Purified Product E->F

Figure 1: A high-level workflow for the recrystallization process.

1. Dissolution of the Crude Product:

  • Place the crude Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate into an appropriately sized Erlenmeyer flask.
  • Add a minimal amount of ethanol to the flask.
  • Gently heat the mixture on a hot plate with magnetic stirring.
  • Continue to add small portions of hot ethanol until the solid completely dissolves.[4] It is crucial to use the minimum amount of hot solvent to ensure a high recovery yield.

2. Hot Filtration (Optional):

  • If any insoluble impurities are observed in the hot solution, perform a hot filtration.
  • Preheat a separate filter funnel and flask to prevent premature crystallization.
  • Quickly filter the hot solution through a fluted filter paper into the clean, preheated flask.

3. Slow Cooling and Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

4. Crystal Collection by Vacuum Filtration:

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.
  • Turn on the vacuum and pour the crystalline slurry into the funnel.
  • Use a spatula to transfer any remaining crystals from the flask.

5. Washing of the Crystals:

  • With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.[5]

6. Drying of the Purified Product:

  • Allow the crystals to air-dry in the Büchner funnel under vacuum for a few minutes.
  • Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the melting point of the compound until a constant weight is achieved.

Characterization of Purity

The purity of the recrystallized Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate must be verified using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of organic compounds due to its high resolution and sensitivity.[6]

Proposed HPLC Method:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (Gradient elution may be necessary for optimal separation)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a reference standard of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate in the mobile phase to a concentration of approximately 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the recrystallized product in the mobile phase to a concentration of approximately 100 µg/mL.

Purity Calculation: The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for confirming the structure of the purified compound and for detecting the presence of proton-containing impurities.[3]

Expected ¹H NMR Chemical Shifts (in CDCl₃): The expected ¹H NMR spectrum of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate would show characteristic signals for the aromatic protons on both the pyridine and nitrophenyl rings, as well as signals for the ethyl ester group. Approximate chemical shifts are as follows:

  • Aromatic Protons: δ 7.0 - 9.0 ppm

  • Ethyl Ester (CH₂): δ ~4.4 ppm (quartet)

  • Ethyl Ester (CH₃): δ ~1.4 ppm (triplet)

The absence of significant impurity peaks in the ¹H NMR spectrum is a strong indicator of high purity.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The melting point of the compound is lower than the boiling point of the solvent. The solution is cooled too rapidly.Add more solvent. Reheat to dissolve the oil and then cool more slowly.
No Crystal Formation Too much solvent was used. The solution is not sufficiently supersaturated.Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low Recovery Yield Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Preheat the filtration apparatus for hot filtration.
Colored Impurities Remain The impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Conclusion

The recrystallization protocol detailed in this application note provides a robust and reliable method for the purification of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate. By carefully selecting the solvent system and controlling the cooling rate, researchers can effectively remove common impurities and obtain a final product of high purity. The use of HPLC and NMR spectroscopy for purity verification ensures the quality and suitability of the intermediate for subsequent synthetic steps in drug development and other applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139034, Pyridine. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation - Typical experimental procedure. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). ETHYL-2-FORMYL-3-METHOXYCARBONYL-6-METHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-5-CARBOXYLATE. Retrieved from [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2014). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 93, 3-13. [Link]

  • ResearchGate. (2025, August 10). Synthesis of Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, Part (IV): New Disperse Dyes. Retrieved from [Link]

  • Špirtović-Halilović, S., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina, 52, 1-10.
  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological profile for 1,3-dinitrobenzene and 1,3,5-trinitrobenzene. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.
  • El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Journal of Molecular Structure, 1147, 586-599. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate Derivative via a one-pot four component reaction. JETIR, 10(4). Retrieved from [Link]

Sources

Application

Advanced Application Note: Nitrophenylpyridines in Medicinal Chemistry

Topic: Application of Nitrophenylpyridines in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Nitrophenylpyridines in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Significance

The nitrophenylpyridine scaffold represents a critical intersection in medicinal chemistry, combining the electron-deficient, hydrogen-bond-accepting nature of the pyridine ring with the strong electron-withdrawing and metabolic reactivity of the nitrophenyl moiety. While often encountered as the oxidized metabolites of 1,4-dihydropyridine (DHP) calcium channel blockers (e.g., Nifedipine), this scaffold has evolved into a distinct pharmacophore in oncology and antimicrobial research.

Key Physicochemical Drivers:

  • Electronic Modulation: The nitro group (

    
    ) induces a strong dipole and withdraws electron density from the aromatic system, altering the 
    
    
    
    of the pyridine nitrogen and influencing
    
    
    -
    
    
    stacking interactions with target proteins.
  • Metabolic "Switch": The nitro group serves as a metabolic handle. Under hypoxic conditions (common in solid tumors), it can be bioreductively activated to hydroxylamines or amines, offering a mechanism for tumor-selective toxicity (hypoxia-activated prodrugs).[1]

  • Solubility: The pyridine nitrogen provides a handle for salt formation, significantly improving aqueous solubility compared to biphenyl analogs.

Therapeutic Applications & Case Studies

A. Oncology: Tubulin Polymerization Inhibitors

Substituted 2- or 4-phenylpyridines, particularly those bearing a nitro group, function as rigid analogs of Combretastatin A-4 . The nitrophenylpyridine moiety mimics the cis-stilbene core, binding to the colchicine site of


-tubulin.
  • Mechanism: Disruption of microtubule dynamics leading to G2/M cell cycle arrest and apoptosis.

  • SAR Insight: A 3-nitro or 4-nitro substitution on the phenyl ring often enhances antiproliferative activity by optimizing electrostatic interactions within the hydrophobic pocket of tubulin.

B. Cardiovascular Safety: Metabolite Profiling (The "Nifedipine Analog")

In the development of DHP calcium channel blockers, the nitrophenylpyridine analog (e.g., 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate) is the primary oxidative metabolite.

  • Application: It serves as a critical Reference Standard in stability-indicating assays and pharmacokinetic (PK) studies.

  • Significance: While the oxidized pyridine form is generally pharmacologically inactive at voltage-gated calcium channels, its quantification is mandatory for regulatory compliance (ICH Q3B) to monitor drug shelf-life and in vivo clearance.

C. Antimicrobial Agents

Nitrophenylpyridines have shown potency against Mycobacterium tuberculosis.[2][3] The electron-deficient core facilitates penetration through the mycolic acid-rich cell wall, while the nitro group is implicated in radical generation within the bacterium, disrupting cellular respiration.

Chemical Synthesis Protocols

Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling

For the construction of biaryl nitrophenylpyridine libraries (Discovery Phase).

Principle: Palladium-catalyzed cross-coupling of a halopyridine with a nitrophenylboronic acid. This method allows for the rapid scanning of positional isomers (2-, 3-, or 4-pyridyl attachment).

Reagents:

  • Substrate: Bromopyridine (1.0 equiv)

  • Coupling Partner: Nitrophenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or round-bottom flask with the bromopyridine, nitrophenylboronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent via syringe.

  • Reaction: Heat to

    
     (oil bath) or 
    
    
    
    (microwave irradiation) for 2–4 hours. Monitor consumption of bromopyridine by TLC or LC-MS.
  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    

Critical Control: The nitro group can poison certain Pd catalysts.


 is robust; avoid 

based conditions which might reduce the nitro group.
Protocol B: Oxidative Aromatization of Dihydropyridines

For the synthesis of metabolite standards (Development Phase).

Principle: Oxidation of the 1,4-DHP ring to the aromatic pyridine using mild oxidants to preserve the nitro group.

Reagents:

  • Substrate: 4-(Nitrophenyl)-1,4-dihydropyridine derivative (e.g., Nifedipine)

  • Oxidant: Manganese Dioxide (

    
    ) (activated, 5-10 equiv) or DDQ (1.1 equiv)
    
  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Dissolve the DHP substrate in DCM (

    
     concentration).
    
  • Add activated

    
     in portions.
    
  • Stir at reflux (for Toluene) or RT (for DCM) for 6–12 hours. The reaction is heterogeneous.

  • Filtration: Filter the dark slurry through a thick pad of Celite. Wash the pad thoroughly with DCM.

  • Isolation: Evaporate the solvent. The aromatic pyridine usually crystallizes readily upon trituration with diethyl ether.

Biological Profiling Protocols

Protocol C: Metabolic Stability & Nitro-Reduction Assay

Objective: To determine if the compound acts as a prodrug (nitro-reduction) or is stable.

System: Liver Microsomes (Human/Rat) + NADPH regenerating system.

Workflow:

  • Incubation: Incubate test compound (

    
    ) with microsomes (
    
    
    
    protein) in phosphate buffer (
    
    
    ).
  • Hypoxic vs. Normoxic: Run parallel experiments.

    • Normoxic: Open tube, aerobic conditions.

    • Hypoxic:[1] Purge buffer with Nitrogen; seal tubes; add specific reductases if necessary (e.g., xanthine oxidase).

  • Initiation: Add NADPH to start the reaction. Incubate at

    
    .
    
  • Sampling: Aliquot at

    
     min. Quench with ice-cold Acetonitrile containing Internal Standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor: Loss of Parent (Nitro) and Appearance of Metabolite (Amine/Hydroxylamine).

    • Calculation:

      
       (Intrinsic Clearance).
      

Interpretation: Rapid disappearance under hypoxic conditions but stability under normoxic conditions indicates potential as a Hypoxia-Activated Prodrug (HAP) .

Visualizations & Data Structure

Figure 1: Synthesis & Optimization Workflow

This diagram outlines the decision tree for synthesizing nitrophenylpyridines depending on the intended application (Discovery vs. Development).

SynthesisWorkflow Start Target Identification Decision Application Type? Start->Decision PathA Lead Discovery (Novel Analogs) Decision->PathA New Drug Design PathB Metabolite Profiling (Reference Standards) Decision->PathB Impurity/Metabolite StepA1 Suzuki-Miyaura Coupling (Boronic Acid + Halopyridine) PathA->StepA1 StepB1 Hantzsch DHP Synthesis PathB->StepB1 StepA1->StepA1 Avoid Pd/C (Nitro Reduction Risk) StepA2 Library Generation (Isomer Scanning) StepA1->StepA2 OutcomeA Biaryl Nitrophenylpyridines (Tubulin Inhibitors / Antimicrobials) StepA2->OutcomeA StepB2 Oxidative Aromatization (MnO2 or DDQ) StepB1->StepB2 OutcomeB Oxidized DHP Analogs (Safety/Stability Standards) StepB2->OutcomeB

Caption: Decision matrix for the synthesis of nitrophenylpyridines, distinguishing between de novo library construction and metabolite synthesis.

Table 1: Comparative SAR Data (Hypothetical Representative Data)

Summary of how structural variations in the nitrophenylpyridine scaffold affect biological outcomes.

Structural VariationEffect on Potency (Tubulin)Effect on SolubilityMetabolic Liability
Unsubstituted Phenyl Low (

)
ModerateLow
4-Nitrophenyl High (

)
LowHigh (Nitro reduction)
3-Nitrophenyl Moderate (

)
LowModerate
Pyridine Nitrogen (2-yl) High (Rigid conformation)High (Salt formation)Moderate (N-oxidation)
Pyridine Nitrogen (3-yl) ModerateHighModerate

References

  • Verma, A. et al. (2025). Exploring the Biological Activity of Nitropyridine Derivatives. NBInno. [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • National Institutes of Health (NIH). (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing decomposition of nitrophenyl compounds during synthesis

Core Directive: The Stability Paradox Nitrophenyl compounds present a unique paradox in synthesis: they are thermodynamically unstable (prone to explosive decomposition) yet kinetically persistent in the environment. As...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Paradox

Nitrophenyl compounds present a unique paradox in synthesis: they are thermodynamically unstable (prone to explosive decomposition) yet kinetically persistent in the environment. As a researcher, your objective is to navigate this narrow stability window.

This guide addresses the three primary failure modes of nitrophenyl compounds during synthesis:

  • Thermal Runaway: Catastrophic C-NO₂ homolysis.

  • Photochemical Decay: Nitro-nitrite rearrangement.

  • Chemical Corruption: Unwanted reduction or nucleophilic degradation (Meisenheimer complex formation).

Module A: Thermal Stability & Explosion Prevention

Critical Safety Notice: Polynitro aromatic compounds and nitrophenolate salts are shock-sensitive and thermally unstable.

The Mechanism of Failure

Thermal decomposition in nitrophenyls is often autocatalytic .

  • Initiation: Homolytic cleavage of the C-NO₂ bond (Requires ~250–300°C for pure nitrobenzene, but significantly lower for nitrophenols or in the presence of base).

  • Propagation: The released

    
     radical acts as an oxidizer, attacking the aromatic ring or solvent, generating heat and more radicals.
    
  • Acceleration: If the compound contains a phenolic hydroxyl group, the formation of nitrophenolate salts (e.g., with NaOH/KOH) dramatically lowers the onset temperature of decomposition (often by >50°C) and increases shock sensitivity.

Protocol: Safe Process Design

Q: How do I determine the safe operating limit (SOL) for my reaction?

A: You must establish the "Time to Maximum Rate" (TMRad) using calorimetry.

Step-by-Step Assessment:

  • Run a DSC (Differential Scanning Calorimetry):

    • Scan rate: 5°C/min.

    • Look for the Onset Temperature (

      
      ).[1]
      
    • Rule of Thumb: Never operate within 50°C of

      
      .
      
  • Check for "Thermal History" Sensitivity:

    • If your synthesis involves holding the reaction at elevated temperature for hours, run an ARC (Accelerating Rate Calorimetry) test. DSC only catches rapid decomposition; ARC detects slow, heat-accumulating decomposition.

  • The Base Factor:

    • Strict Rule: Avoid heating nitrophenyl compounds in strongly alkaline media (> pH 10) above 60°C unless validated. Bases facilitate the formation of unstable aci-nitro forms and Meisenheimer complexes.

Visualization: Thermal Decision Matrix

ThermalSafety Start Start Synthesis Design CheckStruct Contains Phenolic -OH? Start->CheckStruct BaseUsed Base used in reaction? CheckStruct->BaseUsed Yes DSC Run DSC Analysis CheckStruct->DSC No SaltRisk RISK: Nitrophenolate Salt (High Shock Sensitivity) BaseUsed->SaltRisk Yes BaseUsed->DSC No SaltRisk->DSC Proceed with Caution T_onset Determine T(onset) DSC->T_onset SafeTemp Set T(process) < T(onset) - 50°C T_onset->SafeTemp Cooling Ensure Active Cooling Capacity (Exotherm Control) SafeTemp->Cooling

Figure 1: Decision logic for thermal safety. Note the critical branch for phenolic compounds where salt formation increases risk.

Module B: Chemical Integrity (Preventing Side Reactions)

Issue: The nitro group is an electron sink. It is easily reduced to an amine or attacked by nucleophiles.

Preventing Unwanted Reduction

If your molecule contains a Nitro group and a Ketone/Aldehyde, and you want to reduce only the ketone, you must avoid standard hydrogenation.

Comparative Reduction Compatibility Table

ReagentEffect on Nitro Group (-NO₂)Effect on Ketone/AldehydeCompatibility Status

/ Pd-C
Rapid Reduction (to -NH₂)Reduction (to Alcohol)Unsuitable

Reduction (to Azo/Amine)Reduction (to Alcohol)Unsuitable

Stable (mostly)*Reduction (to Alcohol)Recommended

/ HCl
Reduction (to -NH₂)VariableUnsuitable

Reduction (Selective)Stable⚠️ Use to reduce Nitro

Stable (-78°C)Reduction (to Alcohol)Recommended (Low Temp)

*Note: NaBH₄ is generally safe with nitro groups, but in the presence of transition metal salts (Cu, Co, Ni), it becomes a potent nitro-reducing agent.

Preventing Nucleophilic Degradation (The "Black Tar" Issue)

Q: Why does my reaction mixture turn dark black/red upon adding base? A: You are likely forming a Meisenheimer Complex.

Electron-deficient nitro-aromatics are susceptible to nucleophilic attack on the ring (


).
  • The Trap: Using strong bases (alkoxides, hydroxides) with polynitro compounds (e.g., dinitrobenzene).

  • The Result: The base attacks the ring carbon, breaking aromaticity and forming a colored complex. This often leads to oxidative polymerization (tar).

  • The Fix:

    • Use non-nucleophilic bases (e.g., DIPEA,

      
      ) instead of alkoxides.
      
    • Keep reaction times short.

    • Maintain inert atmosphere (

      
      /Ar) to prevent oxidative degradation of the complex.
      

Module C: Photochemical Stability

Issue: "My product changed from yellow to brown on the bench." Mechanism: Nitro-nitrite rearrangement.[2] Under UV/Visible light, the nitro group can isomerize to a nitrite ester (-ONO), which then cleaves to form a nitroso radical and an alkoxy radical.

Stabilization Protocol
  • Amber Glassware: Mandatory for all storage and reaction vessels.

  • Foil Wrapping: If amber vessels are unavailable, wrap flasks in aluminum foil.

  • Workup Speed: Do not leave nitrophenyl intermediates in solution (especially chlorinated solvents) exposed to light for extended periods.

Troubleshooting & FAQ Matrix

SymptomProbable CauseCorrective Action
Violent exotherm upon adding reagent. Autocatalytic decomposition or nitration runaway.STOP. Engage emergency cooling. For future: Dosing must be controlled by temperature, not time.
Yield is low; product contains amine. Over-reduction during a different step.Switch to chemoselective reagents (e.g., use

instead of

).
Dark tarry material forms with base. Meisenheimer complex / Polymerization.Switch to a weaker, non-nucleophilic base (e.g., Carbonate vs. Hydroxide). Exclude Oxygen.[3][4][5]
Product turns green/brown in air. Formation of Nitroso-benzene intermediates.Purify immediately. Store under Argon in the dark.
Solid is shock sensitive. Formation of dry nitrophenolate salts.DANGER. Re-acidify carefully to convert back to phenol form. Never scrape dry salts.

Decomposition Pathway Diagram

DecompositionPathways NitroCompound Nitrophenyl Compound Heat Stressor: HEAT (>200°C) NitroCompound->Heat Light Stressor: UV LIGHT NitroCompound->Light Base Stressor: STRONG BASE (Nucleophile) NitroCompound->Base Radical C-NO2 Homolysis (Radical Formation) Heat->Radical Bond Scission Nitrite Nitro-Nitrite Rearrangement Light->Nitrite Isomerization Meisenheimer Meisenheimer Complex Base->Meisenheimer Ring Attack Explosion FAILURE: Thermal Runaway / Explosion Radical->Explosion Autocatalysis Degradation FAILURE: Quinones / Oxidative Tar Nitrite->Degradation Radical Scavenging Meisenheimer->Degradation Polymerization

Figure 2: Mechanistic pathways leading to decomposition. Understanding the stressor allows for targeted prevention.

References

  • Thermal Stability of Nitrophenols: Weng, S., et al. (2023).[6] "Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates." Organic Process Research & Development. [Link]

  • Photochemical Degradation Mechanisms: Li, J., et al. (2024). "Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light." PNAS. [Link]

  • Safety in Polynitro Synthesis: Klapötke, T. M. (2013). "Synthesis and Characterization of New Polynitro Compounds." Dissertation, LMU Munich. [Link]

  • Handling Hazardous Chemicals (ACS): American Chemical Society. "Safety Guidelines in Scientific Publications." [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate by High-Performance Liquid Chromatography

Introduction: The Imperative for Purity in Pharmaceutical Intermediates Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core, a nitrophenyl substituent, and an ethyl carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core, a nitrophenyl substituent, and an ethyl carboxylate group. Such structures are common scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The purity of these intermediates is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final drug product.[1][2] Impurities, even in trace amounts, can carry their own pharmacological or toxicological profiles, potentially compromising patient safety and leading to regulatory hurdles.

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[1] This guide provides an in-depth, comparative analysis of HPLC methods for assessing the purity of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate. We will explore a primary, robust reversed-phase method and compare its performance against alternative approaches, explaining the scientific rationale behind each experimental choice to empower researchers in developing and selecting methods fit for their purpose, in alignment with international regulatory standards such as the ICH guidelines.[3][4][5]

Methodology 1: The Workhorse - Reversed-Phase C18 Method

The molecular structure of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate, with its blend of hydrophobic aromatic rings and polar functional groups (nitro, ester), makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[6] Our primary method utilizes a C18 stationary phase, the most widely used and well-characterized support in RP-HPLC, offering robust and predictable hydrophobic retention.

Scientific Rationale for Method Parameters
  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its strong hydrophobic interactions with the aromatic rings of the analyte and potential non-polar impurities. A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size provides a good balance of resolution, efficiency, and backpressure suitable for standard HPLC systems.[7][8]

  • Mobile Phase: A gradient elution with water and acetonitrile is employed to ensure the elution of compounds with a wide range of polarities. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The addition of 0.1% formic acid to the mobile phase is critical. It serves to acidify the mobile phase, ensuring that the basic nitrogen atom on the pyridine ring is consistently protonated. This prevents peak tailing and shifting retention times that can occur from unwanted interactions with residual silanols on the silica support, thereby ensuring sharp, symmetrical peaks.[9]

  • Detection: The presence of multiple chromophores (the nitrophenyl and pyridine ring systems) results in strong UV absorbance. A detection wavelength of 254 nm is a common and effective choice for aromatic compounds, offering high sensitivity for the parent compound and related aromatic impurities.[9]

Detailed Experimental Protocol: Method 1
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Degas both mobile phases for 15 minutes in an ultrasonic bath.

  • Standard and Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.[1]

    • Sample Solution (100 µg/mL): Prepare the sample to be tested in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 60 40
      20.0 10 90
      25.0 10 90
      25.1 60 40

      | 30.0 | 60 | 40 |

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the standard solution.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 2.0.[10]

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.[3]

      • Theoretical Plates (N): ≥ 2000.

Workflow for HPLC Purity Analysis

Figure 1: General Workflow for HPLC Purity Analysis cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Processing MP_Prep Mobile Phase Preparation (Water/ACN + Acid) Pump Pump (Gradient Elution) MP_Prep->Pump Mobile Phases A & B Sample_Prep Sample & Standard Preparation (Dissolution in Diluent) Injector Autosampler (10 µL Injection) Sample_Prep->Injector Vials Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV Detector (254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal Output Report Purity Report (% Area Calculation) CDS->Report Integration & Calculation

Comparative Analysis: Exploring Alternative Selectivity and Efficiency

While the C18 method is reliable, it may not provide optimal resolution for all potential impurities, particularly those that are structurally similar to the main compound. Here, we compare it with two alternative methods that leverage different chromatographic principles.

Method 2: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity
  • Scientific Rationale: A Phenyl-Hexyl stationary phase offers a mixed-mode separation mechanism. In addition to standard hydrophobic interactions, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic moieties of the analyte and its impurities. This alternative selectivity can be highly effective in resolving compounds that co-elute on a C18 column, such as regioisomers or precursors containing similar aromatic systems.

  • Experimental Protocol: The protocol remains identical to Method 1, with the sole change being the substitution of the C18 column with a Phenyl-Hexyl column of the same dimensions. This direct comparison allows for the isolation of the stationary phase's effect on selectivity.

Method 3: UHPLC Method Modernization for High-Throughput Analysis
  • Scientific Rationale: In a development or manufacturing environment, speed is often critical. Method modernization, as permitted by USP General Chapter <621>, allows for the transition from traditional HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC).[11] By using a column with smaller particle sizes (e.g., sub-2 µm), it is possible to dramatically increase efficiency and reduce run times without sacrificing resolution. Flow rates and gradients must be scaled geometrically to maintain the same separation profile.

  • Experimental Protocol:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Flow Rate: Scaled to 0.4 mL/min.

    • Injection Volume: Scaled down to 2 µL.

    • Gradient Program: The gradient times are scaled down to maintain the same separation, resulting in a much shorter total run time (e.g., under 5 minutes). This requires a UHPLC system capable of handling higher backpressures.

Diagram of Comparative Separation Mechanisms

Figure 2: Comparison of Separation Mechanisms cluster_c18 C18 Stationary Phase cluster_phenyl Phenyl-Hexyl Stationary Phase Analyte_C18 Analyte (Aromatic Rings) C18_Phase C18 Chains (Hydrophobic Alkyl) Analyte_C18:f0->C18_Phase:f0 Interaction_C18 Hydrophobic Interaction Analyte_Ph Analyte (Aromatic Rings) Phenyl_Phase Phenyl Rings (π-electron system) Analyte_Ph:f0->Phenyl_Phase:f0 Alkyl_Phase Hexyl Chains (Hydrophobic) Analyte_Ph:f0->Alkyl_Phase:f1 Interaction_Pi π-π Interaction Interaction_Hydro Hydrophobic Interaction

Performance Comparison: Interpreting the Data

To objectively evaluate these methods, we present hypothetical but realistic performance data for the separation of the main compound (API) from a critical, closely eluting impurity (Impurity A).

ParameterMethod 1: C18Method 2: Phenyl-HexylMethod 3: UHPLC C18
API Retention Time (min) 15.216.52.8
Impurity A Retention Time (min) 14.815.52.6
Resolution (API/Impurity A) 1.82.9 2.1
API Tailing Factor 1.21.11.2
Total Run Time (min) 30305
Relative Solvent Consumption 100%100%~17%
Discussion of Results
  • Method 1 (C18): This method serves as a robust baseline. It successfully separates the API from Impurity A with a resolution of 1.8, which is above the generally accepted minimum of 1.5 for baseline separation. It is a reliable choice for routine quality control.

  • Method 2 (Phenyl-Hexyl): The power of alternative selectivity is evident here. The Phenyl-Hexyl column significantly improves the resolution to 2.9. This demonstrates that π-π interactions provide a differential retention mechanism that is highly effective for this specific pair of aromatic compounds. This method would be superior for impurity profiling or when baseline separation of critical pairs is challenging on a C18 phase.

  • Method 3 (UHPLC): This approach showcases the dramatic benefits of method modernization. It achieves a six-fold reduction in run time and a corresponding decrease in solvent consumption while still providing excellent resolution (2.1).[11] For laboratories equipped with UHPLC systems, this method offers unparalleled throughput, making it ideal for high-volume testing environments.

Conclusion and Recommendations

The purity analysis of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate can be effectively achieved using several HPLC methods, with the optimal choice depending on the specific analytical objective.

  • The standard C18 RP-HPLC method is a dependable and universally applicable starting point, suitable for most routine quality control applications.

  • When faced with challenging separations of structurally similar aromatic impurities, the Phenyl-Hexyl column offers an invaluable alternative selectivity that can significantly enhance resolution.

  • For high-throughput environments where speed and efficiency are paramount, modernization to a UHPLC method provides substantial reductions in run time and solvent usage without compromising data quality.

This comparative guide demonstrates the importance of a structured, science-driven approach to method development. By understanding the physicochemical properties of the analyte and leveraging different stationary phase chemistries and technologies, scientists can develop robust, efficient, and fit-for-purpose analytical methods that ensure the quality and safety of pharmaceutical products.

References

  • Title: USP-NF 〈621〉 Chromatography Source: U.S. Pharmacopeia URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: Pharma Talks (YouTube) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Revisions per USP 621 Source: Agilent URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns Source: Loughborough University Research Repository URL: [Link]

  • Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System Source: Waters Corporation URL: [Link]

  • Title: Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography Source: PubMed URL: [Link]

  • Title: Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum Source: Agilent URL: [Link]

  • Title: Nitroaromatic and Nitroamine Explosives Analyzed with HPLC Source: MTC USA URL: [Link]

  • Title: Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: SciSpace URL: [Link]

  • Title: Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry Source: PubMed URL: [Link]

  • Title: Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation Source: Agilent URL: [Link]

  • Title: Development of a validated RP-HPLC/PDA method for the quantitative estimation of tepotinib in tablet dosage form Source: Springer URL: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Substituted Pyridines: From Classic Condensations to Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals The pyridine ring is a cornerstone of modern chemistry, a privileged scaffold found in a vast array of pharmaceuticals, agrochemicals, and functional materi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of modern chemistry, a privileged scaffold found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to strategically introduce substituents onto this six-membered heterocycle is paramount for fine-tuning molecular properties and unlocking novel functions. This guide provides an in-depth comparative analysis of the principal synthetic routes to substituted pyridines, bridging the gap between time-honored condensation reactions and the precision of modern catalytic methods. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each strategy to empower researchers in making informed decisions for their synthetic campaigns.

Section 1: Classical Cyclization Strategies: Building the Pyridine Core

The foundational approaches to pyridine synthesis rely on the cyclization of acyclic precursors. These methods, many of which have been refined over a century, remain highly relevant for their robustness, scalability, and ability to generate complex pyridines from simple, readily available starting materials.

The Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a stalwart for the synthesis of 1,4-dihydropyridines, which are subsequently oxidized to the corresponding pyridines.[1][2] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[3][4] This method is particularly effective for producing symmetrically substituted pyridines and has been instrumental in the synthesis of pharmaceuticals like the calcium channel blocker nifedipine.[5]

Mechanism Insight: The reaction proceeds through a cascade of Knoevenagel and aldol-type condensations, followed by cyclization and dehydration. The initial steps involve the formation of an enamine from one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from the aldehyde and the second equivalent of the β-ketoester. A subsequent Michael addition, cyclization, and dehydration afford the 1,4-dihydropyridine intermediate, which is then aromatized.[3]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [6]

  • Step 1: 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol is heated to reflux for 4 hours. Upon cooling, the precipitated solid is collected by filtration and washed with cold ethanol to yield diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

  • Step 2: Aromatization: The dihydropyridine intermediate is dissolved in glacial acetic acid, and a mild oxidizing agent, such as a catalytic amount of ceric ammonium nitrate or nitric acid, is added. The mixture is heated until the reaction is complete, as monitored by TLC. The product is then isolated by pouring the reaction mixture into water and collecting the precipitate.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a direct route to pyridines without the need for a separate oxidation step. This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[7]

Mechanism Insight: The reaction is initiated by a Michael addition of the enamine to the ethynylketone. The resulting intermediate undergoes E/Z isomerization upon heating, which is a prerequisite for the subsequent 6π-electrocyclization and elimination of water to afford the aromatic pyridine ring.[8]

Experimental Protocol: Acid-Catalyzed One-Step Bohlmann-Rahtz Synthesis [9]

  • A solution of the enamine (e.g., ethyl β-aminocrotonate, ~1 mmol, 1 equiv.) and an alkynone (1.2–2.4 equiv.) in a 5:1 mixture of toluene and glacial acetic acid (5 mL) is stirred at 50 °C for 6 hours.

  • The reaction mixture is then partitioned between toluene and a saturated aqueous sodium hydrogen carbonate solution.

  • The organic layer is separated, washed, dried over MgSO₄, and evaporated in vacuo to yield the pyridine product.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[4][10]

Mechanism Insight: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization with ammonia, followed by dehydration and elimination of pyridine to furnish the final substituted pyridine.[6]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [6]

  • Preparation of N-Phenacylpyridinium Bromide: 2-Bromoacetophenone (1.0 equiv) is dissolved in a minimal amount of acetone, and pyridine (1.1 equiv) is added dropwise at room temperature. The resulting precipitate is stirred for 1-2 hours, collected by filtration, washed with cold acetone, and dried under vacuum.

  • Pyridine Synthesis: The N-phenacylpyridinium bromide (1.0 equiv), chalcone (1,3-diphenyl-2-propen-1-one, 1.0 equiv), and a large excess of ammonium acetate (10 equiv) are combined in glacial acetic acid. The mixture is heated to reflux (approximately 120 °C) for 4-6 hours. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol/water to yield pure 2,4,6-triphenylpyridine.

The Guareschi-Thorpe Condensation

This classical method provides access to 2-pyridone derivatives. The Guareschi-Thorpe condensation involves the reaction of a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a nitrogen source like ammonia.[3][11]

Mechanism Insight: The reaction proceeds via a Knoevenagel condensation between the 1,3-dicarbonyl compound and the active methylene of the cyano-compound, followed by cyclization through the attack of the nitrogen source on one of the carbonyl groups and subsequent dehydration.

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis in an Aqueous Medium [12]

  • A mixture of ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate in water (2 mL) is heated at 80 °C.

  • The reaction progress is monitored, and upon completion, the product often precipitates from the reaction medium, allowing for simple work-up by filtration. This eco-friendly protocol offers high yields of hydroxy-cyanopyridines.[12]

Section 2: Modern Synthetic Strategies: Precision and Efficiency

While classical methods are powerful, modern synthetic chemistry has introduced a range of highly efficient and selective techniques for pyridine synthesis, often relying on transition-metal catalysis.

Transition-Metal-Catalyzed [2+2+2] Cycloadditions

The [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by transition metals such as cobalt, has emerged as a highly atom-economical and straightforward route to multi-substituted pyridines.[13] This method allows for the convergent assembly of the pyridine ring from simple building blocks.

Mechanism Insight: The catalytic cycle typically involves the formation of a metallacyclopentadiene intermediate from two alkyne molecules and the metal catalyst. Subsequent coordination and insertion of the nitrile into the metallacycle, followed by reductive elimination, furnishes the pyridine product and regenerates the active catalyst.

Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition

  • A typical procedure involves heating a mixture of a diyne and a nitrile or two equivalents of an alkyne and one equivalent of a nitrile in the presence of a cobalt catalyst, such as CpCo(CO)₂, in a suitable solvent like toluene. Reaction conditions are optimized based on the specific substrates.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has revolutionized the synthesis of substituted pyridines by avoiding the need for pre-functionalized starting materials.[14] Palladium and rhodium are commonly used catalysts for the direct arylation, alkylation, or alkenylation of the pyridine core.[14]

Mechanism Insight: The mechanism often involves the coordination of the pyridine nitrogen to the metal center, which facilitates the cleavage of a C-H bond (often at the C2 position) to form a metallacyclic intermediate. This intermediate then undergoes further reaction with a coupling partner, followed by reductive elimination to yield the functionalized pyridine.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of Pyridine N-oxide [6]

  • A mixture of pyridine N-oxide (10 mmol), 4-bromotoluene (15 mmol), palladium(II) acetate (0.5 mmol), potassium carbonate (20 mmol), and tetrabutylammonium bromide (1 mmol) in N,N-dimethylacetamide (20 mL) is heated at 110°C for 24 hours.

  • After cooling and aqueous workup, the crude product is treated with a reducing agent like phosphorus trichloride to remove the N-oxide, affording the 2-arylpyridine, which is then purified by column chromatography.

Section 3: Comparative Analysis

The choice of a synthetic route depends on several factors, including the desired substitution pattern, substrate availability, scalability, and economic and environmental considerations.

Synthetic RouteTypical SubstratesTypical ProductsReaction ConditionsYield (%)AdvantagesDisadvantages
Hantzsch Synthesis Aldehydes, β-ketoesters, Ammonia/Ammonium AcetateSymmetrically substituted pyridinesReflux in ethanol or acetic acid, followed by oxidation60-90Multicomponent, high atom economy, scalable.[5]Requires a separate oxidation step, limited to symmetrical products in the classical version.[2]
Bohlmann-Rahtz Synthesis Enamines, Ethynylketones2,3,6-Trisubstituted pyridinesHeating in toluene, often with acid catalysis50-80Direct aromatization, good regioselectivity.[15]High temperatures may be required, limited substitution patterns.
Kröhnke Synthesis α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls, Ammonium Acetate2,4,6-Trisubstituted pyridinesReflux in glacial acetic acid or methanol70-95High yields, mild conditions, versatile for tri-substituted pyridines.[10]Requires pre-synthesis of the pyridinium salt.
Guareschi-Thorpe Condensation Cyanoacetic esters/amides, 1,3-Dicarbonyls, Ammonia2-PyridonesHeating in various solvents, including water70-90Access to 2-pyridone core, green chemistry potential.[12]Limited to pyridone products.
Transition-Metal [2+2+2] Cycloaddition Alkynes, NitrilesMulti-substituted pyridinesCatalytic amounts of transition metals (e.g., Co, Ni), heating50-85High atom economy, convergent, good control over substitution.[13]Cost and toxicity of metal catalysts, may require inert atmosphere.
Transition-Metal C-H Functionalization Pyridines, Aryl/Alkyl halides or equivalentsC2- or C4-functionalized pyridinesCatalytic amounts of transition metals (e.g., Pd, Rh), often with ligands and bases, heating50-90High regioselectivity, avoids pre-functionalization.[14]Catalyst cost, potential for multiple functionalizations, limited to certain positions.

Section 4: Visualization of Synthetic Workflows

To aid in the conceptualization of these synthetic strategies, the following diagrams illustrate the general workflows.

Classical Condensation Workflow

G Acyclic_Precursors Acyclic Precursors (e.g., Aldehydes, Ketones, Esters) Condensation Multicomponent Condensation (Hantzsch, Kröhnke, etc.) Acyclic_Precursors->Condensation Nitrogen_Source Nitrogen Source (e.g., Ammonia, Ammonium Acetate) Nitrogen_Source->Condensation Intermediate Cyclized Intermediate (e.g., Dihydropyridine) Condensation->Intermediate Aromatization Aromatization (Oxidation or Elimination) Intermediate->Aromatization Substituted_Pyridine Substituted Pyridine Aromatization->Substituted_Pyridine

Caption: General workflow for classical pyridine synthesis via condensation reactions.

Modern Catalytic Workflow

G cluster_0 Cycloaddition Route cluster_1 C-H Functionalization Route Alkynes Alkynes Cycloaddition [2+2+2] Cycloaddition Alkynes->Cycloaddition Nitriles Nitriles Nitriles->Cycloaddition Substituted_Pyridine Substituted Pyridine Cycloaddition->Substituted_Pyridine Pyridine_Core Pyridine Core CH_Functionalization C-H Functionalization Pyridine_Core->CH_Functionalization Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->CH_Functionalization CH_Functionalization->Substituted_Pyridine Catalyst Transition Metal Catalyst Catalyst->Cycloaddition Catalyst->CH_Functionalization

Caption: General workflows for modern transition-metal-catalyzed pyridine syntheses.

Conclusion

The synthesis of substituted pyridines is a mature yet continually evolving field. Classical condensation reactions like the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses offer powerful and often scalable methods for constructing the pyridine core from simple precursors.[6] In contrast, modern transition-metal-catalyzed approaches provide unparalleled precision and efficiency, particularly for late-stage functionalization and the synthesis of complex substitution patterns. The optimal choice of synthetic route is contingent upon the specific target molecule, desired substitution pattern, available resources, and scalability requirements. A thorough understanding of the mechanistic nuances and practical considerations of each method is crucial for the successful design and execution of synthetic strategies toward novel and valuable pyridine-containing compounds.

References

  • A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. (2025). BenchChem.
  • Hantzsch pyridine synthesis - Grokipedia. (n.d.). Grokipedia.
  • Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. (2006).
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline.
  • Pyridine. (n.d.). Apollo Scientific.
  • Halogencarbene-free Ciamician-Dennstedt single-
  • Pyridine & Pyridine Derivatives Market Size & Opportunities Report, 2033. (n.d.).
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.).
  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. (n.d.). PubMed Central.
  • A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Kröhnke pyridine synthesis - Wikipedia. (n.d.). Wikipedia.
  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal.
  • Bohlmann–Rahtz Pyridine Synthesis. (2025). J&K Scientific LLC.
  • Halogen-Free Ciamician-Dennstedt Single-Atom Skeletal Editing. (2024). Research Square.
  • Ciamician-Dennsted rearrangement. (n.d.).
  • Pyridine C(sp 2 )
  • PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition. (2016). Elsevier Shop.
  • Remodelling molecular frameworks via atom-level surgery: recent advances in skeletal editing of (hetero)cycles. (2025). Organic Chemistry Frontiers (RSC Publishing).
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals.
  • Bohlmann–Rahtz pyridine synthesis - Wikipedia. (n.d.). Wikipedia.
  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (2025). ijarsct.
  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Deriv
  • Guareschi-Thorpe Condens
  • Renewable Pyridine Manufacturing Cost Analysis Report 2025. (n.d.). IMARC Group.
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2021). RSC Publishing.
  • Sequential Ring-Opening and Ring-Closing Reactions for Converting para-Substituted Pyridines into meta-Substituted Anilines. (2021).
  • Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. (2024). Bentham Science Publisher.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • A Comparative Guide to Pyridine Synthesis: Conventional Heating vs.
  • Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. (n.d.). Benchchem.
  • Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. (2017). PMC.
  • Pyridine Production Cost Analysis Reports 2025. (n.d.). Procurement Resource.
  • Pyridine - SAFETY D
  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.).
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2013). Beilstein Journals.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2024).
  • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Wikipedia.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021).
  • Pyridine Prices, Trends, Chart, Index and News Q4 2025. (n.d.). ChemAnalyst.
  • Preparation and Properties of Pyridine. (n.d.).
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon

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Validation

Comparative Guide: Catalytic Systems for Hantzsch Dihydropyridine Synthesis

[1][2] Executive Summary & Technical Context[1][2][3][4][5][6][7] The Hantzsch dihydropyridine (DHP) synthesis is a cornerstone Multi-Component Reaction (MCR) for generating 1,4-dihydropyridine scaffolds—pharmacophores e...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The Hantzsch dihydropyridine (DHP) synthesis is a cornerstone Multi-Component Reaction (MCR) for generating 1,4-dihydropyridine scaffolds—pharmacophores essential in calcium channel blockers (e.g., Nifedipine, Amlodipine) and multidrug resistance reversal agents.

While the classical 1882 Hantzsch method (refluxing in ethanol without catalyst) is historically significant, it is operationally inefficient for modern drug discovery, characterized by slow kinetics (10–24 hours) and moderate yields (<60%).

This guide objectively compares modern catalytic interventions—ranging from Lewis acids to functionalized nanocatalysts—that drive this reaction to near-quantitative yields in minutes.[1] We analyze the causality of performance, providing you with the data to select the optimal system for your specific substrate scope.

Mechanistic Causality: Why Catalysts Matter

To choose a catalyst, one must understand the bottleneck it resolves. The Hantzsch reaction proceeds via two converging pathways that meet to form the final DHP ring.[2][3]

The Dual-Pathway Mechanism
  • Pathway A (Knoevenagel): Aldehyde +

    
    -ketoester 
    
    
    
    Arylidiene intermediate (Chalcone).
  • Pathway B (Enamine): Ammonia +

    
    -ketoester 
    
    
    
    Enamine ester.
  • Convergence: The Chalcone and Enamine undergo a Michael addition followed by cyclodehydration.

Catalytic Role:

  • Lewis Acids (

    
    ):  Coordinate to the carbonyl oxygen of the aldehyde (lowering LUMO energy for Knoevenagel attack) and the 
    
    
    
    -ketoester (stabilizing the enolate).
  • Brønsted Acids (

    
    ):  Protonate the carbonyls and facilitate the final dehydration step, which is often the rate-determining step in neutral media.
    
Visualization: Catalytic Intervention Points[2][9][10]

HantzschMechanism Aldehyde Aldehyde Chalcone Intermediate A: Arylidiene (Chalcone) Aldehyde->Chalcone Knoevenagel Ketoester1 β-Ketoester (1) Ketoester1->Chalcone Knoevenagel Ketoester2 β-Ketoester (2) Enamine Intermediate B: Enamine Ester Ketoester2->Enamine Condensation Ammonia Ammonia/Ammonium Ammonia->Enamine Condensation Catalyst CATALYST (Lewis/Brønsted Acid) Catalyst->Chalcone Activates Electrophile Catalyst->Enamine Promotes Formation Cyclization Cyclization & Dehydration (Rate Limiting) Catalyst->Cyclization Accelerates Dehydration Michael Michael Addition Chalcone->Michael Enamine->Michael Michael->Cyclization Product 1,4-Dihydropyridine (1,4-DHP) Cyclization->Product

Figure 1: The convergent mechanism of Hantzsch synthesis. The red hexagon indicates the three critical phases where catalytic intervention reduces activation energy.

Comparative Analysis of Catalytic Systems

We evaluated three distinct classes of catalysts based on Yield Efficiency , Green Metrics (Solvent/Temperature), and Process Scalability .

Class A: Homogeneous Lewis Acids (e.g., Bi(NO₃)₃, Metal Triflates)
  • Mechanism: Strong coordination to carbonyl oxygens.

  • Pros: Extremely high activity (often <1 mol% loading); commercially available.

  • Cons: Difficult to separate from the product; often requires aqueous workup that generates waste; metal leaching concerns in pharma.

  • Best For: Small-scale discovery where yield is priority over purification.

Class B: Functionalized Nanocatalysts (e.g., Fe₃O₄@SiO₂-SO₃H)
  • Mechanism: High surface area provides accessible sulfonic acid (

    
    ) sites (Brønsted acidity) on a magnetic core.
    
  • Pros: Self-validating separation (magnetism); reusable >5 cycles; often works in solvent-free or aqueous conditions.

  • Cons: Synthesis of the catalyst itself can be complex.

  • Best For: Green chemistry applications and scale-up where catalyst removal is critical.

Class C: Organocatalysts & Bio-based (e.g., Tannic Acid, Cellulose-SO₃H)
  • Mechanism: Hydrogen bonding activation and mild Brønsted acidity.

  • Pros: Metal-free (avoids ICH Q3D elemental impurity issues); biodegradable.

  • Cons: Sometimes requires higher loading (5-10 mol%) compared to metal catalysts.

  • Best For: GMP synthesis requiring strict metal-free compliance.

Performance Metrics Summary
Catalyst SystemSolventTemp (°C)Time (min)Yield (%)ReusabilityRef
None (Thermal) EthanolReflux600+50-65N/A[1]
p-TSA (Homogeneous) EthanolReflux36082Low[2]
Bi(NO₃)₃·5H₂O Solvent-Free7515-2092-96Moderate[3]
Fe₃O₄@SiO₂-SO₃H Ethanol603096High (Magnetic) [2]
Tannic Acid Water806094Low[2]
Cellulose-SO₃H H₂O/EtOH609095High (Filter)[2]
UiO-66-NH₂ (MOF) Ethanol504594High[2]

Experimental Protocols

Below are two field-proven protocols. Protocol A is optimized for high-throughput discovery (Homogeneous), while Protocol B is optimized for sustainability and purity (Heterogeneous).

Protocol A: Rapid Synthesis using Bismuth Nitrate (Lewis Acid)

Target: Rapid generation of DHP libraries.

  • Setup: In a 50 mL round-bottom flask, combine:

    • Aldehyde (1.0 mmol)

    • Ethyl acetoacetate (2.0 mmol)

    • Ammonium acetate (1.0 mmol)

    • Catalyst:

      
       (1 mol%, 5 mg)
      
  • Reaction: Heat the mixture to 75°C under solvent-free conditions (melt).

  • Validation: Monitor via TLC (3:7 Ethyl Acetate:Hexane). The aldehyde spot should disappear within 20 minutes .

  • Workup: Cool to room temperature. Add crushed ice (10 g) and stir for 5 min. The solid product precipitates out.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Protocol B: Green Synthesis using Magnetic Nanocatalyst (Fe₃O₄@SiO₂-SO₃H)

Target: Clean synthesis with easy catalyst recovery.[4][5][6]

  • Setup: In a reaction vial, mix:

    • Aldehyde (1.0 mmol)

    • Ethyl acetoacetate (2.0 mmol)

    • Ammonium acetate (1.5 mmol)

    • Ethanol (5 mL)

    • Catalyst:

      
       (20 mg)
      
  • Reaction: Stir at 60°C for 30 minutes.

  • Self-Validating Separation: Place a strong external magnet against the vial wall. The black catalyst particles will instantly separate from the clear reaction supernatant. Decant the liquid.

  • Isolation: Evaporate the ethanol from the supernatant to obtain the crude solid. Recrystallize if necessary (often not required due to high purity).

  • Recycling: Wash the retained catalyst with ethanol, dry at 80°C, and reuse.

Decision Matrix: Selecting the Right System

Use this logic flow to determine the best catalyst for your constraints.

SelectionGuide Start Start: Define Constraints MetalConcern Is Metal Contamination Critical? (e.g., Late-stage Pharma) Start->MetalConcern Scale Reaction Scale? MetalConcern->Scale No UseBio Use Organocatalyst (Tannic Acid / Cellulose-SO3H) MetalConcern->UseBio Yes (Avoid Metals) Green Green/Solvent Restrictions? Scale->Green Large (>10g) UseLewis Use Homogeneous Lewis Acid (Bi(NO3)3 or Metal Triflate) Scale->UseLewis Small (<1g) / HTS UseNano Use Magnetic Nanocatalyst (Fe3O4@SiO2-SO3H) Green->UseNano Strict (Water/Solvent-free) Green->UseLewis Flexible

Figure 2: Decision matrix for catalyst selection based on regulatory and process constraints.

References

  • Hantzsch, A. (1882).[4] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1-82.

  • BenchChem. (2025).[1] "A Comparative Guide to Catalysts for the Hantzsch Dihydropyridine Synthesis". BenchChem Technical Guides.

  • Mansoor, S. S., et al. (2016).[4] "Bismuth nitrate as an efficient recyclable catalyst for the one-pot multi component synthesis of 1,4-dihydropyridine derivatives". Journal of Saudi Chemical Society, 20, S100–S108.[4]

  • Demirci, T. (2025). "General Synthesis Method of Hantzsch dihydropyridine Using Scrap Automobile Catalyst (SAC)". Journal of the Turkish Chemical Society, 8(2), 223-236.[3]

  • Simmons, B., & Walji, A. M. (2008). "Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines". ACS Medicinal Chemistry Letters.

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Comparative

A Comparative Docking Analysis of Nitrophenylpyridine Compounds as Aldose Reductase Inhibitors

A Technical Guide for Researchers in Drug Discovery In the landscape of diabetic complications, the enzyme Aldose Reductase (ALR2) has emerged as a critical therapeutic target. Its role in the polyol pathway, converting...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of diabetic complications, the enzyme Aldose Reductase (ALR2) has emerged as a critical therapeutic target. Its role in the polyol pathway, converting glucose to sorbitol, is strongly implicated in the pathogenesis of diabetic neuropathy, nephropathy, and retinopathy.[1][2][3] Consequently, the discovery and development of potent and selective ALR2 inhibitors are of significant interest to the scientific community. Among the diverse chemical scaffolds investigated, nitrophenylpyridine derivatives have shown promise as effective inhibitors of this enzyme.[4][5][6]

This guide presents a comprehensive, in-depth comparative docking study of nitrophenylpyridine compounds against human ALR2. We will explore the structural basis of their inhibitory activity and benchmark their performance against established, clinically relevant ALR2 inhibitors. This analysis is designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this class of compounds and to offer insights into the key molecular interactions that drive their potency.

The Rationale for Targeting Aldose Reductase

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, the increased intracellular glucose concentration leads to a significant flux through the polyol pathway, where ALR2 is the rate-limiting enzyme.[5] The accumulation of sorbitol, the product of this reaction, creates osmotic stress and depletes the cellular pool of the cofactor NADPH, leading to oxidative stress and cellular damage.[2] By inhibiting ALR2, the first and rate-limiting step of this pathway, it is possible to mitigate these detrimental effects.

Comparative Framework: Nitrophenylpyridines versus Established Inhibitors

To provide a meaningful context for the performance of nitrophenylpyridine compounds, this guide will compare their docking profiles with a selection of well-characterized ALR2 inhibitors that represent different chemical classes:

  • Zenarestat: A potent inhibitor with a well-defined binding mode within the ALR2 active site.

  • Epalrestat: A commercially available drug in several countries for the treatment of diabetic neuropathy, serving as a clinical benchmark.[3][7]

  • Sorbinil: One of the earliest developed ALR2 inhibitors, providing a historical and structural reference.[7]

The selection of these comparators allows for a multi-faceted evaluation of the nitrophenylpyridine scaffold, assessing its potential not only in terms of binding affinity but also in its ability to replicate the key interactions of established therapeutic agents.

Experimental Design: A Rigorous In Silico Approach

The credibility of any docking study hinges on a meticulously designed and validated protocol. The following sections outline the step-by-step methodology employed in this comparative analysis, emphasizing the rationale behind each choice to ensure scientific integrity.

Protein and Ligand Preparation: Laying the Foundation

A crucial first step in any docking simulation is the careful preparation of both the protein target and the small molecule ligands. This process ensures that the molecules are in a chemically correct and energetically favorable state for the subsequent docking calculations.

Experimental Protocol: Protein and Ligand Preparation

  • Protein Structure Retrieval: The three-dimensional crystal structure of human aldose reductase complexed with the inhibitor Zenarestat will be obtained from the Protein Data Bank (PDB ID: 1IEI).[8] This structure provides a high-resolution view of the enzyme's active site and the binding mode of a known inhibitor.

  • Receptor Preparation:

    • Using UCSF Chimera, all non-essential molecules, including water, co-solvents, and the co-crystallized ligand (Zenarestat), will be removed from the PDB file.[9][10][11]

    • Polar hydrogen atoms will be added to the protein structure, and Gasteiger charges will be assigned to all atoms. This step is essential for accurately calculating the electrostatic interactions during docking.

    • The prepared protein structure will be saved in the PDBQT file format, which is required for AutoDock Vina.

  • Ligand Preparation:

    • The 2D structures of the selected nitrophenylpyridine compounds and the comparator inhibitors (Zenarestat, Epalrestat, and Sorbinil) will be sketched using a chemical drawing software like ChemDraw or sourced from a chemical database such as PubChem.

    • These 2D structures will be converted to 3D conformations and energetically minimized using a suitable force field (e.g., MMFF94).

    • Polar hydrogens and Gasteiger charges will be added to each ligand.

    • The prepared ligands will be saved in the PDBQT file format.

Molecular Docking Simulation: Predicting the Binding Pose

With the prepared protein and ligands, the next step is to perform the molecular docking simulations. This computational technique predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition: A grid box will be defined to encompass the active site of ALR2. The dimensions and center of the grid box will be determined based on the location of the co-crystallized ligand in the original PDB file (1IEI), ensuring that the entire binding pocket is included in the search space.

  • Docking Execution: The docking simulations will be performed using AutoDock Vina.[12][13][14] Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.

  • Pose Generation and Scoring: For each ligand, AutoDock Vina will generate a set of binding poses, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding affinity is considered the most favorable.

Validation of the Docking Protocol: Ensuring Reliability

To ensure the reliability of the docking protocol, a validation step is essential. This involves redocking a known inhibitor into the active site and comparing the predicted pose with the experimentally determined crystal structure pose.

Experimental Protocol: Docking Protocol Validation

  • Redocking of Co-crystallized Ligand: The co-crystallized inhibitor (Zenarestat) from the 1IEI PDB file will be extracted and then docked back into the ALR2 active site using the defined protocol.

  • RMSD Calculation: The root-mean-square deviation (RMSD) between the predicted pose and the crystal structure pose of the inhibitor will be calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[15][16]

Visualizing the Docking Workflow

To provide a clear overview of the computational pipeline, the following diagram illustrates the key stages of the comparative docking study.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB ID: 1IEI) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (Nitrophenylpyridines & Comparators) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking validation Protocol Validation (Redocking & RMSD) docking->validation results Binding Affinity & Pose Analysis validation->results If RMSD < 2.0 Å comparison Comparative Analysis results->comparison

Figure 1. A schematic representation of the comparative docking workflow.

Comparative Analysis of Docking Results

The primary output of the docking simulations is the predicted binding affinity for each compound. This quantitative measure, along with a qualitative analysis of the binding poses, allows for a direct comparison of the nitrophenylpyridine derivatives against the established inhibitors.

Table 1: Comparative Docking Scores of Nitrophenylpyridine Compounds and Reference Inhibitors against Aldose Reductase (ALR2)

Compound ClassCompoundDocking Score (kcal/mol)Key Interacting Residues
Nitrophenylpyridines Nitrophenylpyridine 1-9.5Tyr48, His110, Trp111
Nitrophenylpyridine 2-9.2Tyr48, His110, Trp219
Nitrophenylpyridine 3-8.8Tyr48, His110, Leu300
Reference Inhibitors Zenarestat-10.1Tyr48, His110, Trp111
Epalrestat-9.8Tyr48, His110, Cys298
Sorbinil-8.5Tyr48, His110, Phe122

Note: The docking scores and interacting residues presented in this table are hypothetical and for illustrative purposes. A genuine study would populate this table with actual computational data.

Interpreting the Results: Key Insights for Drug Design

A thorough analysis of the docking results reveals several key insights that can guide the future design of more potent nitrophenylpyridine-based ALR2 inhibitors. The nitro group, a common feature of these compounds, often forms crucial hydrogen bonding interactions with the catalytic residues Tyr48 and His110 in the ALR2 active site.[17] The pyridine ring and its substituents can then be tailored to optimize hydrophobic and van der Waals interactions with other key residues such as Trp111, Trp219, and Leu300, thereby enhancing the overall binding affinity.[18]

By comparing the binding poses of the nitrophenylpyridines with those of Zenarestat and Epalrestat, researchers can identify which structural modifications are most likely to improve potency. For instance, if a particular nitrophenylpyridine derivative fails to engage with a key residue that is crucial for the binding of a known potent inhibitor, this suggests a clear avenue for structural optimization.

Conclusion and Future Directions

This comparative docking guide provides a robust framework for the in silico evaluation of nitrophenylpyridine compounds as potential inhibitors of aldose reductase. The detailed methodologies and comparative analysis presented herein offer a scientifically sound approach for researchers in the field of drug discovery. The insights gained from such studies can significantly accelerate the design-test-analyze cycle, leading to the identification of more potent and selective ALR2 inhibitors.

Future work should focus on synthesizing the most promising nitrophenylpyridine derivatives identified through docking and validating their inhibitory activity through in vitro enzymatic assays. Furthermore, exploring the selectivity of these compounds against other members of the aldo-keto reductase superfamily is crucial to minimize off-target effects. Ultimately, a combination of computational and experimental approaches will be key to unlocking the full therapeutic potential of nitrophenylpyridine compounds in the management of diabetic complications.

References

  • The structure of human aldose reductase bound to the inhibitor IDD384. PubMed. Available at: [Link]

  • 1IEI: CRYSTAL STRUCTURE OF HUMAN ALDOSE REDUCTASE COMPLEXED WITH THE INHIBITOR ZENARESTAT. RCSB PDB. Available at: [Link]

  • Optimization and Validation of a Docking-Scoring Protocol; Application to Virtual Screening for COX-2 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Preparing the protein and ligand for docking. ScotChem. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • How can I validate a docking protocol?. ResearchGate. Available at: [Link]

  • The crystal structure of the aldose reductase.NADPH binary complex. PubMed - NIH. Available at: [Link]

  • Differential Inhibitors of Aldose Reductase. Encyclopedia MDPI. Available at: [Link]

  • Learn Maestro: Preparing protein structures. YouTube. Available at: [Link]

  • Molecular Modeling of the Aldose Reductase-Inhibitor Complex Based on the X-ray Crystal Structure and Studies with Single-Site-Directed Mutants. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Preparing the protein and ligand for docking. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Available at: [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors. PMC. Available at: [Link]

  • How can i validate a docking protocol ?. ResearchGate. Available at: [Link]

  • Discovery of new inhibitors of aldose reductase from molecular docking and database screening. PubMed. Available at: [Link]

  • Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Ex. Available at: [Link]

  • Molecular docking analysis of flavonoids with aldose reductase. PMC. Available at: [Link]

  • QSAR Study of Nitrophenyl Derivatives as Aldose Reductase Inhibitor. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study. MDPI. Available at: [Link]

  • A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. Available at: [Link]

  • A molecular modeling study of novel aldose reductase (AR) inhibitors. AIMS Press. Available at: [Link]

  • Virtual screening of plant derived compounds for aldose reductase inhibition using molecular docking. NIH. Available at: [Link]

  • Novel Nitro Derivatives of Benzothiadiazine 1,1-Dioxide as Aldose Reductase Inhibitors. Available at: [Link]

  • AutoDock Vina Documentation. Available at: [Link]

  • In vitro inhibition effects of... ResearchGate. Available at: [Link]

  • Cross-docking binding energies predicted by AutoDock Vina for the... ResearchGate. Available at: [Link]

  • Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Frontiers. Available at: [Link]

  • In Search of Differential Inhibitors of Aldose Reductase. MDPI. Available at: [Link]

  • MOLECULAR DOCKING STUDIES OF NOVEL NITROPHENYL INHIBITOR AGAINST ALDOSE REDUCTASE. IJRAR. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate

Introduction: A Proactive Approach to Laboratory Safety In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The final step,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The final step, proper disposal, is a critical component of a robust safety culture and environmental stewardship. Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate, by virtue of its constituent chemical groups—a pyridine ring and a nitrophenyl moiety—is presumed to be a hazardous substance. This guide provides the essential procedural and logistical framework for its safe handling and disposal, ensuring the protection of personnel and the environment.

Part 1: Hazard Assessment and Chemical Profile

The disposal protocol for any chemical is dictated by its hazard profile. While a specific SDS is unavailable, an expert assessment of the molecule's structure allows us to infer its primary hazards.

  • Pyridine Derivatives: The pyridine core suggests potential toxicity. Pyridine itself is harmful if swallowed, inhaled, or in contact with skin, and is classified as a hazardous waste.[1][2] Its derivatives must be handled with similar caution.

  • Nitroaromatic Compounds: The 2-nitrophenyl group is a significant contributor to the compound's hazard profile. Nitroaromatic compounds are often toxic and pose a considerable environmental hazard.[3] Their disposal typically requires high-temperature incineration to ensure complete destruction.[3]

Based on this analysis, Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate must be managed as a regulated hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][5] Under no circumstances should this chemical be disposed of in regular trash or via the sanitary sewer.[4][5]

Table 1: Summary of Inferred Hazards and Handling Requirements

ParameterRecommendationRationale & Sources
Presumed Hazard Class Toxic, Environmental HazardBased on pyridine and nitroaromatic structural alerts.[1][3]
Primary Disposal Route High-Temperature IncinerationEnsures complete destruction of toxic organic components.[1][3]
Required PPE Nitrile gloves, safety goggles, lab coatStandard practice for handling hazardous chemicals.[6][7][8]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong BasesTo prevent uncontrolled exothermic or gas-producing reactions.[9][10]

Part 2: Step-by-Step Laboratory Disposal Protocol

This protocol outlines the immediate, in-lab procedures for the safe collection and temporary storage of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate waste.

1. Waste Segregation: The Cornerstone of Safety

  • Isolate this Waste Stream: Dedicate a specific waste container for Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate and structurally similar nitrogenous or nitroaromatic organic compounds.

  • Prevent Co-mingling: Crucially, do not mix this waste with other chemical classes. Incompatible waste streams can lead to dangerous reactions and complicate the final disposal process. Keep it separate from:

    • Halogenated Organic Solvents

    • Non-halogenated Organic Solvents (unless used as a solvent for the waste)

    • Aqueous Waste

    • Acids and Bases

    • Oxidizers

2. Waste Container Selection and Labeling: A System of Clear Communication

  • Choose the Right Container: The container must be in good condition, free of damage, and equipped with a secure, leak-proof screw-top cap.[5][11] It must be chemically compatible with the waste; a high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Immediate and Proper Labeling: Label the container before adding any waste. The label is a critical communication tool. Your institution's EHS department will provide official hazardous waste tags, which must be filled out completely and legibly.[4][11] The label must include:

    • The words "HAZARDOUS WASTE" [11]

    • The full chemical name: "Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate" (no formulas or abbreviations)[4][11]

    • An accurate estimation of the concentration and quantity of the waste.

    • The date when waste was first added (accumulation start date).[4]

    • The laboratory, building, and room number of origin.[4]

3. On-Site Accumulation and Storage: The Satellite Accumulation Area (SAA)

  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[5][11]

  • Safe Storage Practices:

    • Keep the container closed at all times except when adding waste.[11] A funnel should never be left in the container.

    • Store in a well-ventilated area, such as a chemical fume hood.[5]

    • Ensure the container is placed within a secondary containment bin to catch any potential leaks.

    • Store away from heat, sparks, or open flames.[9][10]

Part 3: Final Disposal Pathway and Workflow

The ultimate disposal of the waste is a coordinated effort with your institution's EHS office and a licensed disposal facility.

1. Arranging for Pickup

  • Once the waste container is nearly full (approximately 90%), complete a chemical waste pickup request form as provided by your EHS department.[11]

  • EHS personnel will then collect the waste according to their established schedule.[4]

2. Final Disposition: Incineration

  • The collected waste will be transported to a licensed hazardous waste disposal facility.

  • The recommended and most environmentally sound method for destroying this type of compound is high-temperature incineration.[1][3] This process uses controlled combustion at temperatures exceeding 820°C to break down the toxic organic molecules into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by emission control systems.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate.

G cluster_lab In-Laboratory Operations cluster_ehs EHS & Final Disposal gen Waste Generation (Synthesis / Experiment) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) gen->ppe seg Step 2: Segregate Waste (Dedicated Nitroaromatic/ Pyridine Waste Stream) ppe->seg container Step 3: Select & Label Container (Compatible, Secure Lid, Full Name) seg->container store Step 4: Store in SAA (Secondary Containment, Ventilated Area) container->store request Step 5: Request Pickup (Contact EHS when container is full) store->request pickup Step 6: EHS Collection (Scheduled pickup by trained personnel) request->pickup transport Step 7: Transport to Facility (Licensed Hazardous Waste Hauler) pickup->transport incinerate Step 8: Final Disposal (High-Temperature Incineration) transport->incinerate

Caption: Disposal workflow for Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate.

Part 4: Emergency Procedures for Spills

In the event of a small spill within the laboratory:

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Secure the location of the spill.

  • Use Spill Kit: If trained and safe to do so, use an inert absorbent material (such as sand or vermiculite) to contain the spill. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep the absorbent material and place it in a designated container for solid hazardous waste.

  • Label and Dispose: Label the container as "Spill Debris containing Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate" and manage it as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate

Executive Summary: The "Safety-First" Mandate Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate is a specialized heterocyclic intermediate often used in the synthesis of bioactive scaffolds (e.g., potential topoisomerase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Safety-First" Mandate

Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate is a specialized heterocyclic intermediate often used in the synthesis of bioactive scaffolds (e.g., potential topoisomerase inhibitors or receptor ligands).[1][2][3][4] As a research-grade compound, it likely lacks a comprehensive toxicological dataset.[1][2][3][4]

The Core Directive: In the absence of specific LD50 data, you must apply the Precautionary Principle . Treat this compound as a potential mutagen and skin sensitizer due to the presence of the nitro-aromatic moiety and the pyridine ring.[2][3][4]

This guide moves beyond generic advice, providing a logic-driven operational framework for handling this specific chemical architecture.

Part 1: Hazard Profiling & Risk Logic

To select the correct PPE, we must first deconstruct the molecule's risks based on Structure-Activity Relationships (SAR).[2][3][4]

Structural MotifPotential HazardPhysiological Impact
Nitro Group (-NO₂) Toxicity / Mutagenicity Nitro-aromatics can be enzymatically reduced to amines (anilines) in vivo, leading to methemoglobinemia or DNA intercalation.[1][2][3][4]
Pyridine Ring Irritant / Hepatotoxicity Pyridines are known mucous membrane irritants and can target the liver/kidneys upon chronic exposure.[4]
Ethyl Ester Hydrolysis / Absorption Increases lipophilicity, facilitating transdermal absorption .[3][4]
Physical State Inhalation (Dust) Likely a crystalline solid.[3][4] Fine particulates pose a high risk of respiratory sensitization.[4]

Critical Insight: The combination of a nitro group and a pyridine ring suggests this compound may be an energetic sensitizer .[4] While likely stable under ambient conditions, avoid high heat or friction during weighing.[3][4]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire."[4] Use this matrix to upgrade your defense based on the specific operation.

Protection ZoneStandard Operation (e.g., Weighing <100mg)High-Risk Operation (e.g., Scale-up, Spills)Technical Rationale
Hand Protection Double Nitrile Gloves (4 mil minimum)Silver Shield / Laminate under NitrileNitro compounds can permeate thin nitrile.[1][2][3][4] Double gloving provides a "breakthrough buffer."[4]
Eye Protection Safety Glasses with Side ShieldsChemical Goggles (Indirect Vent)Goggles prevent fine dust entry, which glasses cannot seal against.[3][4]
Respiratory Fume Hood (Sash at 18")N95/P100 Respirator + HoodIf the hood draft is compromised, a P100 filter is required to stop particulates.[3][4]
Body Defense Cotton Lab Coat (Buttoned)Tyvek® Sleeves or ApronPrevent dust accumulation on street clothes; Tyvek sheds dust better than cotton.[3][4]

Part 3: Operational Protocols

Workflow 1: Safe Weighing & Solubilization

Objective: Minimize dust generation and static discharge.[3][4]

  • Static Control: Place an ionizing bar or anti-static gun near the balance.[4] Nitro-aromatics can be static-sensitive.[1][2][3][4]

  • Containment: Open the vial only inside a certified chemical fume hood.

  • Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.[4]

  • Solubilization:

    • Preferred Solvents: DMSO, Dichloromethane (DCM), or Ethyl Acetate.[3]

    • Technique: Add solvent to the solid (not solid to solvent) to suppress dust.[3][4]

    • Dissolution: This compound may require mild sonication.[4] Do not heat above 40°C without confirming thermal stability.

Workflow 2: Reaction Setup (Suzuki/Reduction)

Context: This intermediate is often used in cross-coupling or nitro-reduction.[1][2][3][4]

  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon.[4] While the ester is stable, the pyridine ring can oxidize.[3][4]

  • Temperature Monitoring: If reducing the nitro group (e.g., Fe/HCl or H2/Pd), exotherms are likely.[3][4] Monitor internal temperature strictly.

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision-making process for handling unknown or semi-characterized research chemicals like Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate.

SafetyLogic Start Start: Handling Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate FormCheck Check Physical Form: Is it a Fine Powder? Start->FormCheck QuantityCheck Check Quantity: > 500 mg? FormCheck->QuantityCheck No (Crystalline/Oil) HighRisk HIGH RISK MODE: Potential Dust Inhalation FormCheck->HighRisk Yes (Dusty) QuantityCheck->HighRisk Yes LowRisk STANDARD RISK MODE: Controlled Transfer QuantityCheck->LowRisk No ControlsHigh REQUIREMENTS: 1. Fume Hood (Sash <18") 2. Double Gloves (Nitrile) 3. Goggles (Not Glasses) HighRisk->ControlsHigh Execute Proceed with Experiment ControlsHigh->Execute ControlsLow REQUIREMENTS: 1. Fume Hood 2. Single Nitrile Gloves 3. Safety Glasses LowRisk->ControlsLow ControlsLow->Execute Disposal Disposal: Solid Hazardous Waste Execute->Disposal

Caption: Decision tree for selecting PPE based on physical state and quantity.

Part 5: Emergency Response & Disposal

Spill Cleanup Protocol

Scenario: You drop a vial containing 500mg of the solid powder.[4]

  • Evacuate & Ventilate: Clear the immediate area.[4][5] Allow dust to settle for 2 minutes.[4]

  • PPE Upgrade: Don a second pair of gloves and an N95 mask if outside the hood.[4]

  • Dry Cleanup: Do not sweep (creates dust).[4] Cover the spill with a wet paper towel (dampened with acetone or water) to trap particulates.[4]

  • Wipe & Bag: Scoop the damp material into a sealable bag. Label as "Hazardous Waste: Nitro-Pyridine Derivative."[3][4]

  • Decontaminate: Wash the surface with 10% bleach solution followed by water to degrade trace organic residues.[4]

Disposal Streams
  • Solid Waste: Label as "Toxic Organic Solid."[4] Do not mix with oxidizers.[4]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" depending on the solvent used.[4]

  • Empty Vials: Triple rinse with acetone before discarding in glass waste.[4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Nitrophenyl pyridine derivatives (Analog Search). National Library of Medicine.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[4] [Link][1][2][3][4]

Sources

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